N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioxo group, a bromophenyl group, and a dichlorobenzamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazole ring, followed by the introduction of the thioxo group, the bromophenyl group, and finally the dichlorobenzamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the 1,2,4-triazole ring. The presence of the bromophenyl and dichlorobenzamide groups suggests that this compound may be quite bulky and could potentially exhibit interesting steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the dichlorobenzamide group could potentially undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the bromophenyl and dichlorobenzamide groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antitumor Applications
Research has demonstrated the antitumor potential of triazole derivatives, highlighting their moderate to excellent growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. For instance, a study by Bhat et al. (2009) synthesized a series of triazole derivatives and tested their antitumor activity, revealing promising antiproliferative activity against a panel of sixty cancer cell lines with GI50 values in the range of 1.06-25.4 μM (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antimicrobial Applications
Another significant area of application for triazole derivatives is their antimicrobial activity. Limban, Marutescu, & Chifiriuc (2011) synthesized and characterized a number of acylthioureas, demonstrating significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. This study suggests the potential of these derivatives to be developed into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4OS/c17-9-1-4-11(5-2-9)23-14(21-22-16(23)25)8-20-15(24)12-6-3-10(18)7-13(12)19/h1-7H,8H2,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXHCHMSMINCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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